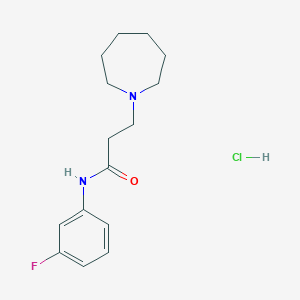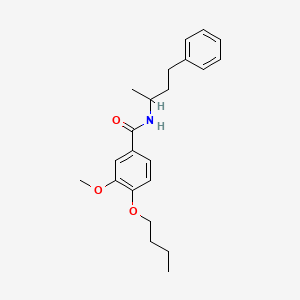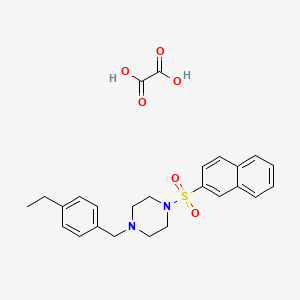
3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride
Übersicht
Beschreibung
3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride, also known as AZP-531, is a novel drug that has been developed for the treatment of obesity and type 2 diabetes. The drug works by targeting the ghrelin receptor, which is a hormone that plays a role in regulating appetite and energy balance.
Wirkmechanismus
3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride works by targeting the ghrelin receptor, which is a hormone that plays a role in regulating appetite and energy balance. Ghrelin is produced in the stomach and stimulates appetite, while also increasing glucose levels and decreasing insulin secretion. This compound blocks the ghrelin receptor, which reduces appetite and improves glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal studies. In human studies, this compound has been shown to reduce body weight, improve insulin sensitivity, and lower blood glucose levels. This compound has also been shown to improve lipid metabolism, reduce inflammation, and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride in lab experiments include its specificity for the ghrelin receptor, its ability to reduce food intake and body weight, and its potential use in the treatment of obesity and type 2 diabetes. The limitations of using this compound in lab experiments include its potential side effects, such as nausea and vomiting, as well as the need for further research to determine its long-term safety and efficacy.
Zukünftige Richtungen
For research on 3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride include further preclinical and clinical studies to determine its safety and efficacy in the treatment of obesity and type 2 diabetes. Other potential applications for this compound include the treatment of metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome. Additionally, research could focus on the development of more potent and selective ghrelin receptor antagonists.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanyl)-N-(3-fluorophenyl)propanamide hydrochloride has been extensively studied in preclinical and clinical trials for its potential use in the treatment of obesity and type 2 diabetes. In animal studies, this compound has been shown to reduce food intake, body weight, and improve glucose tolerance. In human studies, this compound has been shown to reduce body weight, improve insulin sensitivity, and lower blood glucose levels.
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O.ClH/c16-13-6-5-7-14(12-13)17-15(19)8-11-18-9-3-1-2-4-10-18;/h5-7,12H,1-4,8-11H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDMZQNJPDOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3941714.png)
![11-(4-fluorophenyl)-3-(3-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3941721.png)
![(2-furylmethyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B3941723.png)




![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)


![2-methyl-5-oxo-4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941776.png)
![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3941787.png)
![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-2,5-pyrrolidinedione](/img/structure/B3941790.png)
![2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3941796.png)